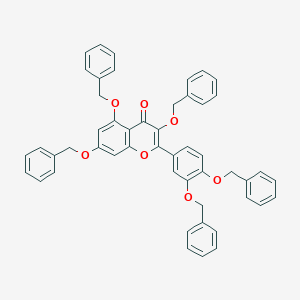

Benzquercin

Description

Properties

IUPAC Name |

2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H40O7/c51-48-47-45(55-34-39-22-12-4-13-23-39)29-42(52-31-36-16-6-1-7-17-36)30-46(47)57-49(50(48)56-35-40-24-14-5-15-25-40)41-26-27-43(53-32-37-18-8-2-9-19-37)44(28-41)54-33-38-20-10-3-11-21-38/h1-30H,31-35H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSQNIJRRXIHHAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=C(C(=O)C4=C(O3)C=C(C=C4OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H40O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70157116 | |

| Record name | Benzquercin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

752.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13157-90-9 | |

| Record name | 3,3′,4′,5,7-Pentabenzyloxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13157-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzquercin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013157909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzquercin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZQUERCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/499L7I0905 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Computational and in Silico Methodologies for Benzquercin Investigation

Virtual Screening Approaches in Identifying Benzquercin as a Lead Compound

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govresearchgate.net This process is broadly categorized into ligand-based and structure-based approaches, both of which have been instrumental in the study of flavonoid compounds like this compound. nih.govfrontiersin.org

Ligand-Based Virtual Screening Methodologies

Ligand-based virtual screening (LBVS) relies on the knowledge of molecules that are known to interact with a target of interest. The principle is that compounds structurally similar to known active compounds are more likely to exhibit similar biological activity. nih.gov Methods such as quantitative structure-activity relationship (QSAR) modeling and pharmacophore modeling are central to LBVS. nih.gov

In the context of identifying lead compounds from natural product databases, LBVS can be a powerful tool. iastate.edu The process typically involves the selection of experimentally validated active compounds to generate a 3D conformational model. iastate.edu This model helps in identifying the key structural features and functional groups necessary for molecular recognition, leading to the generation of a pharmacophore model that can be used to screen large compound libraries. iastate.edu While specific studies detailing the use of LBVS to exclusively identify this compound are not prevalent in the reviewed literature, this methodology is a standard approach in the broader screening of flavonoid and natural product libraries.

Structure-Based Virtual Screening Methodologies

Structure-based virtual screening (SBVS) is a powerful approach that utilizes the three-dimensional structure of the target protein to identify potential inhibitors. nih.govfrontiersin.org This method is particularly effective when the crystal structure of the target is available, allowing for the simulation of how a ligand might bind to it.

In a notable study, this compound was identified as a potent inhibitor of the transmembrane protease, serine 2 (TMPRSS2), a key enzyme for SARS-CoV-2 cell entry. nih.gov The virtual screening workflow involved the use of the National Institutes of Health (NIH) small molecule library from the National Center for Advancing Translational Sciences (NCATS) Pharmaceutical Collection (NPC), which contains approved drugs and compounds in clinical investigation. nih.govnih.gov This library of 6,654 small molecules was screened through molecular docking simulations. nih.gov

Before docking can be performed, both the receptor (protein) and the ligand (small molecule) must be prepared. Ligand preparation involves generating a 3D structure from a 2D representation (like a SMILES string), which can be done using tools like the LigPrep module in Schrödinger. nih.govreadthedocs.io The process often includes the generation of possible tautomers and stereoisomers within a physiological pH range. nih.govbiorxiv.org For instance, in a study identifying inhibitors for the SARS-CoV-2 main protease, ligands were prepared using Schrödinger's LigPrep, generating plausible structures at a pH of 7.0 ± 2.0 using the OPLS3 force field. biorxiv.org

Receptor grid generation is a critical step in structure-based docking that defines the active site where the docking calculations will be performed. biorxiv.orgbiorxiv.org The grid is essentially a 3D box centered on the binding site of the protein. biorxiv.org The size of this box is crucial and must be large enough to accommodate the ligand in various orientations. biorxiv.org The center of the grid can be determined based on the location of a co-crystallized ligand or by identifying key residues in the active site. biorxiv.org For example, in the docking studies of this compound against TMPRSS2, the binding site was defined by centering the grid on crucial residues of the target. nih.gov Similarly, in a study on the SARS-CoV-2 main protease, a 20-Å grid was generated and centered on the co-crystallized ligand. biorxiv.org Software such as AutoGrid, part of the AutoDock suite, is used to generate these affinity grids with specific spacing and dimensions. biorxiv.orgbiorxiv.org

After docking, scoring functions are used to estimate the binding affinity between the ligand and the receptor, allowing for the ranking of the screened compounds. nih.gov These functions calculate a score based on various factors like electrostatic and van der Waals interactions. univr.it In the virtual screening that identified this compound as a TMPRSS2 inhibitor, compounds were initially ranked based on their docking scores. nih.gov

However, relying solely on docking scores can lead to false positives. nih.gov Therefore, a robust hit prioritization strategy is essential. labkey.comevotec.combellbrooklabs.com A common approach is to subject the top-scoring compounds to further analysis, such as molecular dynamics (MD) simulations and binding free energy calculations. nih.gov In the TMPRSS2 study, the top 50 compounds based on docking scores were subjected to short (10-ns) MD simulations, and their average binding free energies were calculated using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method. nih.gov This more rigorous evaluation helps in identifying compounds that maintain stable interactions with the target protein over time, thus prioritizing more promising hits. nih.gov this compound was identified as a strong candidate through this multi-step process. nih.gov

Receptor Grid Generation and Ligand Preparation for this compound Studies

Molecular Docking Simulations for Ligand-Target Interactions of this compound

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. numberanalytics.com It is a key tool in structure-based drug design, providing insights into the binding mode and affinity of a ligand within the active site of a protein.

Docking Algorithms and Software Applications for this compound Complexes

Various docking algorithms and software are available, each with its own strengths. numberanalytics.com For the investigation of this compound, several have been employed.

In the study that identified this compound as a potent inhibitor of TMPRSS2, the Glide module from the Schrödinger software suite was used for the initial docking simulations. nih.govfrontiersin.org Glide uses a hierarchical series of filters to search for possible locations of the ligand in the active site of the protein. youtube.com The docking was performed using the standard precision (SP) mode. nih.gov

Another study identified a quercetin (B1663063) derivative, which corresponds to this compound (PubChem CID 65604), as a potential inhibitor of the SARS-CoV-2 main protease (Mpro). nih.gov This research utilized AutoDock Vina , a popular open-source docking program that uses a Lamarckian genetic algorithm for conformational searching. numberanalytics.comnih.gov

The table below summarizes the docking software and the corresponding targets for which this compound has been investigated.

| Software/Algorithm | Target Protein | Key Findings |

| Glide (Standard Precision) | TMPRSS2 | This compound identified as a potent inhibitor from a library of 6,654 compounds. nih.gov |

| AutoDock Vina | SARS-CoV-2 Main Protease (Mpro) | This compound (as compound 382) showed the best binding affinity among 470 quercetin derivatives. nih.gov |

The results from these docking studies, particularly when combined with molecular dynamics simulations, provide a detailed picture of the potential interactions between this compound and its target proteins at an atomic level. nih.govnih.gov For instance, in the study against TMPRSS2, subsequent 100-ns MD simulations confirmed that this compound maintains stable interactions with the binding pocket residues. nih.gov Similarly, the study on Mpro also employed 100-ns MD simulations to validate the stability of the this compound-protein complex. nih.gov

Analysis of Predicted Binding Poses and Molecular Interaction Networks

The investigation of this compound's biological activity heavily relies on computational methods to predict and analyze its binding to target proteins. Molecular docking is a primary technique used to forecast the most likely binding conformations, or "poses," of this compound within the binding site of a protein. nih.govmdpi.com These predictions are crucial for understanding the fundamental mechanisms of interaction.

The strength of the interaction between this compound and its target is often evaluated based on parameters like binding energy and the number of hydrogen bonds formed. nih.gov For instance, a lower binding energy suggests a more favorable interaction. The analysis extends to the network of molecular interactions, which includes hydrogen bonds, hydrophobic interactions, and van der Waals forces. These networks provide a detailed picture of how this compound is stabilized within the binding pocket. Advanced visualization tools are employed to examine the specifics of these interactions, such as the distances and angles of hydrogen bonds, which are critical for a strong and stable complex. nih.govresearchgate.net

Deep learning models are also being increasingly utilized to predict protein-ligand binding poses with greater accuracy. nso-journal.orgbiorxiv.org These models can learn from vast datasets of known protein-ligand complexes to predict the three-dimensional structure of a new complex. biorxiv.org The accuracy of these predictions is often assessed by calculating the root-mean-square deviation (RMSD) between the predicted pose and a known crystal structure, with a lower RMSD indicating a more accurate prediction. nso-journal.org

Conformational Sampling and Binding Site Characterization in this compound Studies

Understanding the flexibility of both this compound and its target protein is essential for a comprehensive analysis of their interaction. Conformational sampling is a computational technique used to explore the various shapes (conformations) that a molecule can adopt. nih.gov This is particularly important because both the ligand and the protein are dynamic entities, and their flexibility can significantly influence binding. mdpi.com

Methods for conformational sampling range from simple techniques to more advanced molecular dynamics simulations that can generate multiple conformations of both the ligand and the protein. researchgate.net The resulting ensembles of structures can then be used in docking studies to account for this flexibility, a process often referred to as ensemble docking. researchgate.net

Characterizing the binding site is another critical step. This involves identifying and analyzing the properties of the pocket on the protein surface where this compound binds. nih.gov Computational tools can identify potential binding sites and provide information about their volume, shape, and chemical properties, such as hydrophobicity and the potential for hydrogen bonding. nih.govbiorxiv.org In some cases, cryptic binding sites, which are not apparent in the unbound protein structure, can be revealed through molecular dynamics simulations. ucl.ac.uk The characterization of these sites is crucial for understanding how and why this compound binds to a specific target.

Molecular Dynamics Simulations for Dynamic Interaction Analysis of this compound

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic nature of this compound's interaction with its protein targets over time. nih.gov These simulations model the movement of every atom in the system, providing a detailed view of the conformational changes and interactions that occur upon binding. nih.gov

Simulation Setup and Protocol Design for this compound-Protein Systems

Setting up an MD simulation for a this compound-protein system involves several key steps. Initially, the three-dimensional structures of both the protein and this compound are required, which can be obtained from experimental data or predictive modeling. igem.wiki The system is then placed in a simulated environment, typically a box of water molecules, to mimic physiological conditions. igem.wiki

The interactions between atoms are described by a set of mathematical functions known as a force field. igem.wiki The simulation protocol includes an equilibration phase, where the system is allowed to relax and reach a stable state at a desired temperature and pressure. igem.wiki This is followed by a production phase, during which the simulation is run for a specific period, and the trajectory of atomic movements is recorded for later analysis. nih.gov

Trajectory Analysis: RMSD, RMSF, and Intermolecular Hydrogen Bond Dynamics

Once an MD simulation is complete, the resulting trajectory is analyzed to extract meaningful information. The Root Mean Square Deviation (RMSD) is a common metric used to assess the stability of the system over time. github.io A stable RMSD plot for the protein backbone indicates that the protein has reached equilibrium. github.io

The Root Mean Square Fluctuation (RMSF) is calculated for each residue in the protein to identify regions of high flexibility. github.iomdanalysis.org Residues that interact with this compound may show altered RMSF values compared to the unbound protein, providing insights into the binding mechanism.

The dynamics of intermolecular hydrogen bonds between this compound and the protein are also closely examined. researchgate.netresearchgate.net Analysis of the number and duration of these bonds throughout the simulation can reveal the key interactions that stabilize the complex. mdpi.com

Enhanced Sampling Techniques in this compound Molecular Dynamics Studies

Standard MD simulations can sometimes be limited in their ability to explore all relevant conformational states of a complex system within a feasible timeframe. nih.gov Enhanced sampling techniques have been developed to overcome these limitations by accelerating the exploration of the conformational landscape. biorxiv.orgarxiv.org

Methods like metadynamics and replica-exchange molecular dynamics can help to overcome high energy barriers and sample a wider range of conformations. nih.gov These techniques are particularly useful for studying large-scale conformational changes in the protein upon this compound binding. biorxiv.org The choice of a specific enhanced sampling method often depends on the size and characteristics of the system being studied. nih.gov

Binding Free Energy Calculations for Quantifying this compound Affinity

To obtain a more quantitative measure of this compound's binding affinity for a target protein, binding free energy calculations are performed. These methods provide a more accurate estimation of the strength of the interaction compared to docking scores alone. nih.gov

One of the most common approaches is the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method. nih.govambermd.org These "end-point" methods calculate the binding free energy by considering the energies of the complex, the free protein, and the free ligand. ambermd.org

The calculation involves contributions from molecular mechanics energies, solvation free energies, and conformational entropy. nih.govidrblab.org While computationally more demanding than molecular docking, MM/PBSA and MM/GBSA provide a more rigorous assessment of binding affinity and can be used to rank different compounds or to understand the energetic contributions of specific interactions. nih.govscispace.com However, the accuracy of these methods can depend on various factors, including the force field used and the extent of conformational sampling. nih.govrsc.org

MM/GBSA and MM/PBSA Methodologies in this compound Binding Assessment

Molecular Mechanics combined with Generalized Born and Surface Area (MM/GBSA) and Poisson-Boltzmann and Surface Area (MM/PBSA) are popular end-point methods for estimating the binding free energy of a ligand to a protein. nih.govtandfonline.com These approaches calculate the free energy by combining the molecular mechanics energy of the complex with the energetic cost of solvation. tandfonline.com The process typically involves running a molecular dynamics (MD) simulation of the protein-ligand complex to generate a series of structural snapshots. tandfonline.comtandfonline.com

In the investigation of this compound, these methods have been applied to assess its binding affinity to specific protein targets. For instance, in a virtual drug repurposing study targeting the Transmembrane Serine Protease 2 (TMPRSS2), a key protein for SARS-CoV-2 cell entry, this compound was identified as a potential inhibitor. nih.govnih.gov Researchers used molecular docking followed by MD simulations and MM/GBSA calculations to estimate its binding free energy. nih.govresearchgate.net The average binding free energy for this compound was calculated to be -80.583 kcal/mol, suggesting a strong and stable interaction with the TMPRSS2 binding pocket. nih.gov Similar computational strategies have been used to evaluate the binding of this compound to the Spike/ACE2 protein interface, indicating its potential as a dual inhibitor. nih.govchemrxiv.org

These methods, while more computationally demanding than simple docking, offer a more accurate estimation of binding affinity by accounting for solvent effects and molecular flexibility. nih.govtandfonline.com The choice between MM/GBSA and MM/PBSA can depend on the specific system and desired balance between computational speed and accuracy, as their performance can vary. nih.govtandfonline.com

Table 1: Comparison of MM/PBSA and MM/GBSA Methods

| Feature | MM/PBSA (Poisson-Boltzmann) | MM/GBSA (Generalized Born) |

|---|---|---|

| Methodology | Solves the more computationally intensive Poisson-Boltzmann equation to calculate electrostatic solvation energy. nih.govtandfonline.com | Uses a faster, more approximate Generalized Born model for electrostatic solvation energy. nih.govtandfonline.com |

| Accuracy | Often considered more rigorous and potentially more accurate, but highly dependent on parameters like atomic radii. nih.gov | Generally faster but considered less accurate than MM/PBSA for some systems. nih.govtandfonline.com |

| Computational Cost | Higher computational cost due to the numerical solving of the PB equation. tandfonline.comaip.org | Lower computational cost, making it suitable for high-throughput screening. tandfonline.com |

| Application | Used for detailed binding free energy analysis of specific protein-ligand complexes. tandfonline.comnih.gov | Frequently used for re-scoring docking poses and in large-scale virtual screening. tandfonline.comfrontiersin.org |

Free Energy Perturbation and Thermodynamic Integration Approaches

For an even more rigorous calculation of binding free energies, pathway-based methods such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are employed. acs.org Unlike the end-point methods, FEP and TI calculate the free energy difference between two states (e.g., a ligand in solution versus a ligand bound to a protein) by simulating a non-physical, or "alchemical," transformation pathway that connects them. rutgers.edunih.gov

Thermodynamic Integration (TI) involves calculating the average of the potential energy's derivative with respect to a coupling parameter (lambda, λ) that slowly transforms the ligand into a non-interacting "dummy" molecule. Integrating this average over the path from λ=0 to λ=1 yields the free energy difference. nih.gov

Free Energy Perturbation (FEP) calculates the free energy difference between discrete, closely spaced intermediate states along the transformation pathway. acs.org

These methods are considered the gold standard for binding affinity prediction due to their strong foundation in statistical mechanics. acs.orgnih.gov However, they are computationally very intensive, as they require simulations of multiple intermediate states to ensure the pathway is sampled adequately. acs.org

While specific studies applying FEP or TI directly to this compound are not prevalent, these techniques are highly relevant for its future investigation. For example, FEP or TI could be used to:

Obtain highly accurate predictions of this compound's absolute binding free energy to targets like TMPRSS2, validating the findings from MM/GBSA studies. nih.gov

Predict the relative binding affinities of a series of newly designed this compound analogues, providing precise guidance for lead optimization.

Investigate the energetic impact of specific mutations in a target protein on the binding of this compound.

The application of these methods to flavonoid-protein systems has been documented, demonstrating their utility in providing detailed molecular insights into the determinants of binding affinity. rutgers.eduresearchgate.netuah.es

Homology Modeling and Structural Refinement for this compound Target Proteins

A critical prerequisite for many computational techniques, including molecular docking and MD simulations, is the availability of a three-dimensional (3D) atomic-resolution structure of the target protein. chemrxiv.orgchemrxiv.org When an experimental structure, typically determined by X-ray crystallography or cryo-electron microscopy, is not available, homology modeling (or comparative modeling) is the most reliable method to generate a predictive model. chemrxiv.orgchemrxiv.org

This method relies on the principle that proteins with similar amino acid sequences adopt similar 3D structures. The process involves:

Template Identification: Identifying one or more experimentally solved protein structures (templates) that have a significant sequence similarity to the target protein sequence. chemrxiv.org

Sequence Alignment: Aligning the target protein's sequence with the template sequence(s).

Model Building: Constructing the 3D model of the target by copying the coordinates of the aligned residues from the template.

Loop Modeling: Building the structures for regions (like loops) that are not aligned with the template.

Model Refinement and Validation: Optimizing the geometry of the model and assessing its quality using various stereochemical and energy-based checks. nih.gov

The investigation of this compound has directly benefited from homology modeling. For instance, as the crystal structure of TMPRSS2 was not available for in silico screening, a homology model was generated to serve as the target for docking studies. nih.govresearchgate.netchemrxiv.orgchemrxiv.org In one such study, the serine protease hepsin (PDB ID: 5CE1) was used as a template, sharing a sequence identity of 35.2% with TMPRSS2. nih.gov The resulting model was validated for its structural quality before being used in virtual screening that ultimately identified this compound as a potent hit. nih.govresearchgate.net

The accuracy of a homology model is highly dependent on the sequence identity between the target and the template. Higher identity generally leads to a more accurate model, making it a crucial factor for the reliability of subsequent computational analyses like binding assessments of this compound. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. research-nexus.netrjpbcs.com The fundamental principle is that the structural properties of a molecule, such as its size, shape, and electronic features, determine its activity. openpharmaceuticalsciencesjournal.com

A QSAR study involves these general steps:

Data Set Assembly: Compiling a series of structurally related compounds (analogues) with experimentally measured biological activity (e.g., inhibitory concentration, IC50).

Descriptor Calculation: For each molecule, calculating a set of numerical values, known as molecular descriptors, that quantify its structural, physicochemical, or electronic properties. chemmethod.com

Model Development: Using statistical methods, such as multiple linear regression (MLR), to build a mathematical equation that relates the descriptors (independent variables) to the biological activity (dependent variable). research-nexus.netresearchgate.net

Model Validation: Rigorously testing the model's predictive power and robustness, often using an external set of compounds not included in the model development. research-nexus.net

This compound is a pentabenzyl ether derivative of Quercetin. nih.gov QSAR studies have been successfully applied to derivatives of Quercetin to explore their potential as chemotherapeutic and anti-diabetic agents. research-nexus.netrjpbcs.comopenpharmaceuticalsciencesjournal.comresearchgate.net For example, one study on Quercetin derivatives developed a robust QSAR model for chemotherapeutic activity using MLR, identifying key molecular descriptors that influence their inhibitory potential. research-nexus.netresearchgate.net Another study on Quercetin congeners as α-amylase inhibitors concluded that steric parameters were crucial for activity. rjpbcs.com

For this compound, QSAR modeling would be a powerful tool for designing novel analogues with improved activity. By creating a library of virtual this compound analogues with modifications to its core structure and using a QSAR model, researchers could:

Predict the biological activity of new, unsynthesized compounds.

Identify which structural features are most important for enhancing or diminishing activity.

Prioritize the synthesis of the most promising candidates, thereby saving time and resources.

This approach provides a valuable framework for the rational design of new therapeutic agents based on the this compound scaffold. research-nexus.net

Biological Activity and Mechanistic Elucidation of Benzquercin in Preclinical Models

In Vitro Enzyme Inhibition Studies of Benzquercin

Computational, or in silico, studies have formed the primary basis for understanding this compound's enzyme inhibition potential. These studies use molecular modeling to predict the binding affinity and interaction of this compound with specific viral and host protein targets.

Inhibition of Viral Proteases: Focus on Type 2 Transmembrane Serine Protease (TMPRSS2) Activity

The host cell serine protease, TMPRSS2, is a critical enzyme for the priming of viral spike proteins, a necessary step for viral entry into host cells. acs.orgnih.gov this compound has been identified as a potent potential inhibitor of TMPRSS2 through virtual drug screening and molecular modeling. scienceopen.comtubitak.gov.tr

A hybrid computational approach, which included molecular docking and molecular dynamics (MD) simulations, was used to screen a library of 6,654 small molecules from the National Institutes of Health (NIH) small molecule library. tubitak.gov.trnih.gov In this screening, this compound emerged as a strong candidate inhibitor for TMPRSS2. tubitak.gov.trresearchgate.net The study's findings are summarized below:

Molecular Docking: Initial docking simulations identified this compound as one of the top-50 compounds with a high binding affinity for TMPRSS2. nih.gov

Molecular Dynamics (MD) Simulations: Subsequent short (10-nanosecond) and long (100-nanosecond) MD simulations were performed to evaluate the stability of the compound in the binding pocket of the protease. tubitak.gov.tr

Binding Free Energy: Calculations showed that this compound maintained stable interactions with crucial amino acid residues in the TMPRSS2 binding pocket throughout the simulations. nih.gov

Comparative Analysis: The binding energy and interactions of this compound were compared with Camostat mesylate, a known TMPRSS2 inhibitor used as a positive control in the study. tubitak.gov.trresearchgate.net

These in silico results led researchers to propose this compound as a strong inhibitor of TMPRSS2, although they noted that these computational findings require validation through in vitro and in vivo experimental studies. tubitak.gov.trnih.govresearchgate.net

Table 1: Summary of In Silico Screening for TMPRSS2 Inhibitors

| Screening Stage | Method | Key Finding for this compound | Reference |

|---|---|---|---|

| Initial Screening | Molecular Docking | Identified as a top-50 candidate out of 6,654 compounds. | nih.gov |

| Stability Analysis | Molecular Dynamics (MD) Simulations | Maintained stable interactions with the TMPRSS2 binding pocket. | nih.gov |

| Potency Prediction | Binding Free Energy Calculation (MM/GBSA) | Proposed as a strong inhibitor, with binding comparable to the control, Camostat mesylate. | tubitak.gov.tr, researchgate.net |

Inhibition of Viral Entry Receptors: Focus on Angiotensin-Converting Enzyme 2 (ACE2) Binding

The angiotensin-converting enzyme 2 (ACE2) is a key host cell surface receptor that viruses like SARS-CoV-2 use for entry. scienceopen.comresearchgate.net Blocking the interaction between the viral spike protein and ACE2 is a primary strategy for preventing viral infection. researchgate.net

Virtual screening studies have identified this compound as a potential inhibitor of the spike protein-ACE2 interaction. nih.gov One computational study noted that this compound was found to be a potent hit against the Spike/ACE2 interface, suggesting the compound may act as a dual inhibitor, targeting both TMPRSS2 and ACE2 binding. nih.gov This finding, however, is based on computational predictions and awaits experimental verification in a biochemical assay, such as a competitive ELISA that measures the binding of the spike protein's receptor-binding domain to ACE2. immunodiagnostics.com.hknih.gov

Assessment of Main Protease (Mpro) Inhibition Potential

The main protease (Mpro), also known as 3C-like protease, is a viral enzyme essential for processing viral polyproteins into functional units, making it a crucial target for antiviral drug development. acs.orgmdpi.com

In a large virtual screening of approximately 2,000 approved drugs to find inhibitors of SARS-CoV-2 Mpro, this compound was identified as one of the top 42 candidates. acs.orgnih.gov However, from this list of high-interest compounds, this compound was not among the 17 that were ultimately selected for further evaluation in a kinetic assay for Mpro inhibition. acs.orgnih.gov Therefore, while in silico data suggests a potential for Mpro interaction, there is currently no published in vitro data to confirm the inhibitory activity of this compound against this enzyme.

Cellular Investigations of this compound's Impact on Biological Processes

Information regarding the effects of this compound at the cellular level is limited and largely inferred from computational predictions of its molecular targets.

Effects on Host Cell Entry Mechanisms at the Cellular Level

Based on its predicted inhibitory activity against TMPRSS2 and the Spike-ACE2 interaction, it is hypothesized that this compound could interfere with viral entry at the cellular level. nih.gov The process of viral entry is complex, often involving attachment to a receptor like ACE2, followed by proteolytic activation by an enzyme such as TMPRSS2, which facilitates the fusion of the viral and host cell membranes. acs.orgnih.gov By potentially inhibiting both of these critical steps, this compound is proposed to block or reduce the efficiency of viral entry into host cells. nih.gov

However, these proposed effects are derived from in silico models. tubitak.gov.trnih.gov To date, there are no published preclinical studies using cellular models (e.g., cell cultures infected with viruses) to confirm whether this compound can prevent viral entry or show a cytopathic effect. atcc.org The need for experimental validation of the computational findings in cellular assays has been highlighted by the researchers who conducted the in silico studies. tubitak.gov.trnih.gov

Modulation of Intracellular Signaling Pathways by this compound

Currently, there is a lack of published preclinical research specifically investigating the impact of this compound on intracellular signaling pathways. While its parent compound, quercetin (B1663063), has been shown to modulate numerous pathways, including PI3K/AKT and MAPK, these findings cannot be directly attributed to this compound without specific experimental evidence. nih.govnih.gov Therefore, the effects of this compound on host cell signaling remain an uninvestigated area.

Table of Mentioned Compounds and Proteins

| Name | Type | PubChem CID |

| This compound | Small Molecule | 65604 |

| Camostat mesylate | Small Molecule | 5284360 |

| Quercetin | Small Molecule | 5280343 |

| Angiotensin-Converting Enzyme 2 (ACE2) | Protein (Host Receptor) | Not Applicable (Gene ID: 59272) |

| Type 2 Transmembrane Serine Protease (TMPRSS2) | Protein (Host Protease) | Not Applicable (Gene ID: 7113) |

| Main Protease (Mpro / 3CLpro) | Protein (Viral Protease) | Not Applicable (Viral Protein) |

In Vitro Validation of Computational Predictions for this compound Activity

Computational, or in silico, screening has identified this compound as a molecule of interest, particularly for its potential antiviral properties. Multiple molecular modeling studies have proposed this compound as a potent inhibitor of Transmembrane Serine Protease 2 (TMPRSS2), a host cell protein crucial for the entry of certain viruses, including SARS-CoV-2. researchgate.netresearchgate.netnih.gov These computational predictions are based on methods like molecular docking and molecular dynamics (MD) simulations, which calculate the binding affinity and stability of this compound within the active site of the target protein. researchgate.net

Despite these promising in silico findings, the progression to experimental validation has been limited. The computational studies consistently conclude that their results necessitate validation through in vitro (cell-based) and in vivo (animal model) experiments to confirm the predicted biological activity. researchgate.netresearchgate.net

Multi-Target Pharmacological Profiles of this compound

Computational drug repurposing studies have suggested that this compound, a flavonoid compound, may possess a multi-target pharmacological profile, primarily investigated in the context of antiviral research. ctdbase.orgnih.gov These in silico analyses have identified several potential protein targets for this compound.

The most frequently predicted target is Transmembrane Serine Protease 2 (TMPRSS2) . Several studies using molecular modeling have highlighted this compound as a strong potential inhibitor of this host protease, which is essential for the proteolytic activation of viral spike proteins and subsequent entry into host cells. researchgate.netnih.govscienceopen.com

Another key predicted target is the viral main protease (Mpro or 3CLpro) of SARS-CoV-2. A consensus docking study identified this compound as a top candidate for inhibiting this enzyme, which is vital for viral replication. acs.org

Additionally, this compound has been computationally identified as a potential interactor with other crucial components of viral infection, including:

Angiotensin-Converting Enzyme 2 (ACE2): The primary host cell receptor for SARS-CoV-2.

RNA-dependent RNA polymerase (RdRp): An essential enzyme for viral genome replication. tubitak.gov.tr A study noted that this compound was among the ligands that could interact with the RdRp complex. tubitak.gov.tr

The table below summarizes the computationally predicted molecular targets for this compound.

| Predicted Target | Target Type | Predicted Role of this compound | Supporting Evidence Type |

| Transmembrane Serine Protease 2 (TMPRSS2) | Host Protein | Strong Inhibitor | In Silico researchgate.netnih.govscienceopen.com |

| Main Protease (Mpro/3CLpro) | Viral Protein | Potential Inhibitor | In Silico acs.org |

| Angiotensin-Converting Enzyme 2 (ACE2) | Host Protein | Potential Inhibitor | In Silico |

| RNA-dependent RNA polymerase (RdRp) | Viral Protein | Interacting Ligand | In Silico tubitak.gov.tr |

Preclinical Pharmacodynamics of this compound in Relevant Biological Systems

The preclinical pharmacodynamics of this compound—what the compound does to biological systems—has been explored exclusively through in silico models. There is currently no available data from in vitro cell culture or in vivo animal studies to describe its effects.

The predicted pharmacodynamic mechanism of this compound is primarily based on its computationally modeled interactions with viral and host cell targets. The central hypothesis is that this compound inhibits viral entry and replication. nih.gov For its most prominent predicted target, TMPRSS2, molecular dynamics simulations have been used to visualize the interaction. These simulations show this compound occupying the binding pocket of the enzyme, providing a theoretical model for its inhibitory action. researchgate.net By inhibiting TMPRSS2, this compound is predicted to prevent the cleavage of the viral spike protein, a necessary step for the fusion of the viral and host cell membranes. nih.gov

Similarly, its predicted binding to the main protease (Mpro) and RNA-dependent RNA polymerase (RdRp) suggests a potential to disrupt the viral replication cycle after it has entered the cell. acs.orgtubitak.gov.tr The pharmacologic response is therefore hypothesized to be the interruption of key stages in viral infection and propagation. However, these proposed mechanisms of action remain theoretical and await confirmation from experimental preclinical studies in relevant biological systems. researchgate.netresearchgate.net

Synthetic Strategies and Structural Modifications of Benzquercin

Established Synthetic Routes to the Benzquercin Core Structure

The primary method for synthesizing this compound (quercetin pentabenzyl ether) involves the direct benzylation of quercetin (B1663063). This process protects the five hydroxyl groups of the parent compound with benzyl (B1604629) groups.

A common laboratory-scale synthesis involves reacting quercetin with benzyl bromide in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). google.com The reaction mixture is typically stirred at room temperature or heated to facilitate the complete benzylation of all five hydroxyl groups. google.comresearchgate.net One documented procedure involves adding benzyl bromide dropwise to a solution of quercetin and potassium carbonate in DMF. The mixture is then heated, for instance at 70°C for several hours, to drive the reaction to completion. google.com Following the reaction, the crude product is typically purified by filtration and washing to yield the desired pentabenzyl quercetin. google.com

The reactivity of the different hydroxyl groups on the quercetin molecule can vary. The 5-hydroxyl group is known to be the most resistant to alkylation due to its strong intramolecular hydrogen bond with the C4-carbonyl group. chemistryviews.orgnih.gov This differential reactivity can be exploited to create partially benzylated quercetin derivatives by modifying reaction conditions, such as temperature. For instance, conducting the benzylation at room temperature may favor the formation of tetrabenzylated quercetin, leaving the 5-hydroxyl group free. researchgate.net To achieve full pentabenzylation to form this compound, more forcing conditions like elevated temperatures are often necessary. google.comresearchgate.net

An alternative strategy involves a protection/deprotection sequence. For example, quercetin can be fully acetylated first. Subsequent reaction with benzyl bromide can lead to the formation of partially benzylated derivatives. beilstein-journals.org This approach allows for regioselective synthesis of specific quercetin ethers, which can then be fully benzylated if desired.

Design Principles for Novel this compound Derivatives and Analogues

The design of novel this compound derivatives is guided by the established principles of flavonoid chemistry, aiming to improve properties such as bioavailability, target specificity, and potency. magtechjournal.combiomedpharmajournal.org Given that this compound is a derivative of quercetin, the structural modifications often focus on the number and position of the benzyl groups, or the introduction of different substituents onto the flavonoid core or the benzyl rings themselves.

Key design principles include:

Modulating Lipophilicity: The five benzyl groups make this compound significantly more lipophilic than quercetin. The design of new analogues could involve creating derivatives with fewer benzyl groups to achieve a more optimal hydrophilic-lipophilic balance for improved absorption and distribution. nih.gov

Introducing Bioactive Moieties: The benzyl groups can be functionalized with other chemical groups to introduce new biological activities or to enhance existing ones. For example, adding hydrophilic groups could improve water solubility and bioavailability. mdpi.com

Varying Ether Linkages: While this compound features benzyl ethers, other ether-linked derivatives could be designed. For instance, using different alkyl or arylalkyl groups in place of benzyls could fine-tune the steric and electronic properties of the molecule, potentially leading to altered target interactions.

Creating Prodrugs: this compound itself can be considered a prodrug of quercetin, as the benzyl groups can be cleaved in vivo to release the active parent flavonoid. Novel derivatives could be designed with protecting groups that are selectively cleaved by specific enzymes at the target site, thereby increasing local drug concentration and reducing systemic side effects. google.com

Structure-Activity Relationship (SAR) Studies of this compound Analogues

While extensive SAR studies specifically on a wide range of this compound analogues are not widely documented, the principles can be extrapolated from research on other quercetin derivatives, particularly methyl ethers. nih.gov The biological activity of flavonoids is highly dependent on their substitution pattern. nih.gov

For quercetin derivatives, the following SAR observations are relevant for guiding the design and interpretation of the activity of this compound analogues:

Hydroxyl Group Availability: The antioxidant activity of flavonoids is often linked to the number and position of free hydroxyl groups, which can donate hydrogen atoms to scavenge free radicals. nepjol.infonepjol.info In this compound, all five hydroxyls are blocked, which would be expected to significantly reduce its direct radical scavenging activity compared to quercetin. nih.gov However, this modification can enhance other biological activities by increasing cellular uptake and modulating different signaling pathways.

Influence of Alkoxy Groups: Studies on methylated quercetin derivatives have shown that the position of the alkoxy (in this case, benzyloxy) groups is crucial for activity. For example, methylation at different positions on the quercetin nucleus can either increase or decrease activities such as tracheal relaxation. nih.gov By analogy, the specific arrangement of the five benzyloxy groups in this compound will dictate its interaction with biological targets.

Role of the C2-C3 Double Bond and C4-Carbonyl Group: The C2-C3 double bond in conjugation with the 4-carbonyl group in the C ring is a key structural feature for the antioxidant activity of many flavonoids. nepjol.info This feature is retained in this compound and its analogues, and likely plays a role in their biological effects, even if the direct antioxidant capacity is diminished by the absence of free hydroxyls.

Conformational Effects: The substitution pattern affects the planarity of the flavonoid rings. The dihedral angles between the A, B, and C rings can influence how the molecule fits into the binding pocket of a target protein. nepjol.infonepjol.info The bulky benzyl groups of this compound will significantly alter its three-dimensional structure compared to quercetin, which will in turn affect its biological target profile.

A study on various quercetin derivatives, including partially benzylated ones, investigated their antioxidant activity. The findings indicated that modifications to the hydroxyl groups generally influence the molecule's efficacy in scavenging free radicals. researchgate.net

Table of Quercetin Derivatives and Antioxidant Activity

| Compound | Modification | Antioxidant Activity (IC50 in µM) |

|---|---|---|

| Quercetin (Q1) | - | 47.20 |

| Quercetin-3'-methyl ether (Q10) | Methylation at 3'-OH | 52.54 |

| Quercetin-5-methyl ether (Q11) | Methylation at 5-OH | 52.24 |

| Quercetin-3',5-dimethyl ether (Q12) | Methylation at 3'- and 5-OH | 119.27 |

| Quercetin-3,3',4',5,7-pentaacetate (Q2) | Acetylation of all OH groups | 790.57 |

Data sourced from a study on the DPPH free radical scavenging assay of quercetin and its derivatives. nepjol.inforesearchgate.net

Strategies for Enhancing Biological Potency and Target Selectivity of this compound Compounds

Improving the therapeutic profile of this compound and its analogues involves strategies aimed at increasing their biological potency and ensuring they act on the desired targets with minimal off-target effects. Many of these strategies are applicable to flavonoids in general. magtechjournal.commdpi.com

Improving Bioavailability: A major limitation for many flavonoids, including quercetin, is their poor bioavailability. nih.gov While the lipophilicity of this compound may improve its passive diffusion across cell membranes, formulation strategies can further enhance its absorption. These include the use of nanocarriers like nanoparticles, liposomes, or cyclodextrin (B1172386) complexes to improve solubility and protect the compound from premature metabolism. spandidos-publications.com

Rational Drug Design: Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies can be employed to design more potent and selective this compound analogues. researchgate.netresearchgate.net By modeling the interaction of this compound derivatives with specific protein targets, modifications can be rationally designed to optimize binding affinity and selectivity.

Conjugation with Targeting Moieties: To enhance selectivity, this compound could be conjugated to molecules that specifically recognize and bind to target cells or tissues. For instance, linking it to a ligand that binds to a receptor overexpressed on cancer cells could direct the compound to its site of action, thereby increasing its potency and reducing systemic toxicity. mdpi.com

Synthetic Biology Approaches: Advances in synthetic biology offer novel ways to produce modified flavonoids. mdpi.com Enzymatic modifications, such as site-specific glycosylation or methylation, can be used to generate novel derivatives with improved pharmacokinetic properties. While this compound is produced through chemical synthesis, these biological tools could be used to create novel precursors or further modify the this compound structure.

By employing these strategies, the therapeutic potential of this compound and its derivatives can be systematically explored and optimized for various applications.

Advanced Analytical and Spectroscopic Characterization in Benzquercin Research

Chromatographic Techniques for Benzquercin Separation and Purity Assessment

Chromatographic methods are essential for isolating this compound and ensuring its purity. These techniques are also crucial for analyzing related compounds and potential impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of flavonoid compounds like this compound. google.com While specific HPLC protocols for this compound are not extensively detailed in publicly available literature, general methods for flavonoids are applicable. These methods are used to test the purity of compounds, with standards often exceeding 95% purity for experimental use. researchgate.net In the broader context of drug development, HPLC is used to analyze the amount of an active agent in a given formulation and assess its stability over time under various storage conditions. google.comgoogle.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for the analysis of chemical compounds. The PubChem database includes a GC-MS spectrum for this compound, indicating its utility in the analysis of this compound. nih.gov This technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it suitable for identifying and quantifying volatile and semi-volatile compounds that may be related to or are impurities in a this compound sample.

Spectroscopic Methods for Structural Elucidation and Interaction Studies of this compound

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound and studying its interactions with biological targets.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Binding

Nuclear Magnetic Resonance (NMR) spectroscopy is a key method for elucidating the detailed structure of organic molecules. For this compound, ¹³C NMR spectral data is available. nih.gov In broader chemical research, both ¹H and ¹³C NMR are standard for characterizing newly synthesized compounds, confirming their molecular structure. researchgate.net NMR is also a powerful tool for studying the conformation of molecules and their binding to target proteins, a critical step in drug discovery. scribd.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides essential information about a molecule's mass and fragmentation pattern. The molecular weight of this compound has been determined to be 752.8 g/mol . nih.gov Various mass spectrometry techniques, such as MALDI-MS, are used for characterization in related fields. google.com In drug development, MS is often combined with chromatography (like GC-MS or LC-MS) for comprehensive analysis. epo.orggoogleapis.com

X-ray Crystallography of this compound-Target Complexes

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules and their complexes with proteins. While a 3D conformer of this compound itself has not been generated due to its flexibility and the number of atoms, in silico molecular docking studies have been performed to model its interaction with biological targets. nih.govnih.gov For example, this compound has been identified in computational screening studies as a potential inhibitor of targets like the main protease of SARS-CoV-2 and the transmembrane protease, serine 2 (TMPRSS2). researchgate.netscienceopen.comacs.orgacs.orgbiorxiv.org These in silico studies often rely on the crystal structures of the target proteins, which are determined by methods like X-ray diffraction. tubitak.gov.trnih.gov Such computational models predict the binding modes and affinities of ligands like this compound to their target proteins, providing a foundation for further experimental validation. nih.govacs.orgnih.gov

Circular Dichroism (CD) Spectroscopy for Conformational Changes

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the secondary and tertiary structures of chiral molecules, including proteins and nucleic acids. jascoinc.comwikipedia.org It measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the molecular conformation. wikipedia.org This method is frequently employed to detect conformational changes in macromolecules upon interaction with ligands like flavonoids. frontiersin.orgnih.gov

In the context of Quercetin (B1663063) research, CD spectroscopy has been instrumental in elucidating how this flavonoid affects the structure of its biological targets.

Interaction with Proteins: Studies on the interaction between Quercetin and proteins such as soybean protein isolate (SPI) and bovine serum albumin (BSA) have utilized CD spectroscopy to reveal significant conformational changes. When Quercetin binds to SPI, it induces alterations in the protein's secondary structure, leading to a partially unfolded and more flexible conformation. frontiersin.orgnih.gov This is evidenced by changes in the CD spectra, which show a decrease in random coils and an increase in β-sheet and β-turn content. researchgate.net Similarly, incubation of BSA with Quercetin resulted in a clear alteration of its characteristic α-helical structure. bibliotekanauki.pl

Interaction with DNA: CD spectroscopy has also been used to demonstrate that Quercetin can interact with DNA and induce conformational changes. Research has shown that Quercetin intercalates with calf thymus DNA, leading to alterations in the DNA structure, which is a critical aspect of its potential anti-cancer effects. nih.gov In another study, the interaction of Quercetin with the G-quadruplex DNA structure found in the promoter region of the c-myc oncogene was investigated. CD titration spectra showed that Quercetin binding stabilizes the G-quadruplex structure. researchgate.net

The following table summarizes the observed changes in the secondary structure of Soybean Protein Isolate (SPI) upon binding with Quercetin, as determined by CD spectroscopy. frontiersin.org

| Molar Ratio (SPI:Quercetin) | α-helix (%) | β-sheet (%) | β-turns (%) | Random coils (%) |

|---|---|---|---|---|

| 1:0 | 24.5 | 30.1 | 20.3 | 25.1 |

| 1:0.1 | 23.9 | 30.6 | 20.7 | 24.8 |

| 1:0.45 | 23.1 | 31.5 | 21.1 | 24.3 |

| 1:0.9 | 22.5 | 32.4 | 21.5 | 23.6 |

Biophysical Techniques for Ligand-Target Interaction Characterization

Biophysical methods are essential for quantitatively describing the interactions between small molecules and their biological targets. sygnaturediscovery.comsygnaturediscovery.com Techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) provide detailed insights into binding affinity, kinetics, and thermodynamics, which are crucial for drug discovery and understanding molecular mechanisms. sygnaturediscovery.comsygnaturediscovery.com

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a highly quantitative biophysical technique used to measure the heat changes that occur during biomolecular interactions. malvernpanalytical.comnih.gov It directly measures the enthalpy of binding (ΔH) and allows for the determination of the binding affinity (Ka), stoichiometry (n), and entropy (ΔS) in a single experiment, providing a complete thermodynamic profile of the interaction. jascoinc.commalvernpanalytical.com

ITC has been applied to study the binding of Quercetin to various biological targets:

Protein Binding: The interaction between Quercetin and Human Serum Albumin (HSA) has been characterized using ITC. These experiments directly measure the heat released or absorbed as Quercetin is titrated into a solution containing HSA. nih.gov One study reported a strong binding affinity with a logarithm of the binding constant (log Kb) of 5.75. nih.gov The thermodynamic parameters obtained from such studies reveal the driving forces of the interaction; for instance, the binding of Quercetin to soybean protein isolate was found to be primarily driven by hydrophobic interactions, as indicated by positive enthalpy (ΔH) and entropy (ΔS) values. frontiersin.orgnih.gov

DNA Binding: ITC has been crucial in characterizing the interaction between Quercetin and specific DNA structures. For example, the binding of Quercetin to the c-myc promoter G-quadruplex (Pu24T) was shown to be an enthalpy-driven process, indicating a strong interaction. researchgate.net

The table below presents the thermodynamic parameters for the interaction of Quercetin with the c-myc G-quadruplex DNA, determined by ITC at 25°C. researchgate.net

| Parameter | Value (Site 1) | Value (Site 2) |

|---|---|---|

| Stoichiometry (n) | ~1 | ~2 |

| Binding Constant (Ka, M-1) | (1.21 ± 0.1) x 106 | (1.10 ± 0.2) x 105 |

| Enthalpy Change (ΔH, kcal/mol) | -4.50 ± 0.3 | -12.50 ± 0.8 |

| Entropy Change (TΔS, kcal/mol) | 3.78 | -5.63 |

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. youtube.comwikipedia.org In a typical SPR experiment, one molecule (the ligand) is immobilized on a sensor chip, and a solution containing the other molecule (the analyte) is flowed over the surface. harvard.edu Binding events cause a change in the refractive index at the sensor surface, which is detected as a response signal, providing data on the association (kon) and dissociation (koff) rates, as well as the equilibrium dissociation constant (KD). sygnaturediscovery.com

SPR has been effectively used to analyze the binding kinetics of Quercetin with its protein targets:

Protein Interaction Analysis: The binding of Quercetin to Human Serum Albumin (HSA) and glutathione (B108866) S-transferase pi isoform-1 (GSTP1) has been assessed using SPR. These studies revealed a high-affinity binding site for Quercetin on HSA, with a dissociation constant (KD) of 63 ± 0.03 nM. nih.gov In another study, the interaction between Quercetin and the KCNJ2 protein was analyzed, yielding an affinity constant (KD) of 20.5 µM. jove.com SPR experiments were also employed to validate the interaction between Quercetin and the SARS-CoV-2 Spike protein and its receptor, ACE2. nih.gov

The kinetic and affinity constants for the interaction of various flavonoids with Human Serum Albumin (HSA), determined by SPR, are shown below. nih.gov

| Compound | ka (M-1s-1) | kd (s-1) | KD (nM) |

|---|---|---|---|

| Quercetin | (2.0 ± 0.05) x 105 | (1.3 ± 0.08) x 10-2 | 63 ± 0.03 |

| Kaempferol | (1.5 ± 0.08) x 105 | (5.4 ± 0.05) x 10-3 | 37 ± 0.07 |

| Luteolin | (1.1 ± 0.02) x 104 | (2.5 ± 0.03) x 10-3 | 220 ± 0.05 |

| Resveratrol | (1.3 ± 0.03) x 104 | (1.1 ± 0.06) x 10-2 | 850 ± 0.04 |

Future Perspectives and Emerging Avenues in Benzquercin Research

Integration of Artificial Intelligence and Machine Learning in Benzquercin Drug Discovery Pipelines

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery and development process, making it more efficient and precise. bohrium.com These technologies are particularly adept at analyzing vast datasets to identify patterns and make predictions, which is highly applicable to the study of molecules like this compound. bohrium.comnih.gov

Recent in silico studies have already demonstrated the power of these computational tools in identifying this compound as a promising therapeutic candidate. For instance, a drug repurposing study utilizing a hybrid molecular modeling approach, which included molecular docking and extensive molecular dynamics (MD) simulations, identified this compound as a potent inhibitor of the human transmembrane protease, serine 2 (TMPRSS2). biomedpharmajournal.orgnih.gov This protease is a critical host factor for the entry of SARS-CoV-2 and other respiratory viruses into cells. nih.gov The computational screening of a large library of small molecules highlighted this compound's potential, which was further substantiated by long-duration MD simulations showing stable interactions with key residues in the binding pocket of TMPRSS2. biomedpharmajournal.orgnih.gov

The future integration of AI and ML in this compound research is expected to expand beyond initial hit identification. These technologies can be employed for:

Predictive Toxicology: AI models can be trained on existing toxicological data to predict the potential adverse effects of this compound and its future derivatives, thus prioritizing compounds with a higher safety profile for further development. nih.gov

Pharmacokinetic Modeling: Machine learning algorithms can analyze the physicochemical properties of this compound to predict its absorption, distribution, metabolism, and excretion (ADME) profile, guiding the design of analogs with improved bioavailability. nih.gov

De Novo Design: Generative AI models can design novel this compound-based molecules with optimized properties for specific therapeutic targets, expanding the chemical space for drug development. nih.gov

The following table summarizes the findings of computational studies that have identified this compound as a potential therapeutic agent.

| Study Focus | Computational Approach | Key Finding | Potential Implication |

| SARS-CoV-2 Inhibition | Molecular Docking, Molecular Dynamics (MD) Simulations | This compound is a strong inhibitor of TMPRSS2. biomedpharmajournal.orgnih.gov | Potential antiviral agent for COVID-19 and other respiratory viruses. nih.gov |

| Dual Inhibition Mechanism | Virtual Screening, MD Simulations | This compound may inhibit both TMPRSS2 and Spike/ACE2 interaction. nih.govtandfonline.com | A multi-target approach to treating COVID-19. |

| RdRp Interaction | Molecular Docking | This compound is among the compounds that interact with the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) complex. mdpi.com | Potential to inhibit viral replication. |

Exploration of Novel Therapeutic Indications for this compound beyond Antiviral Applications

While the antiviral potential of this compound, particularly against SARS-CoV-2, has been a recent focus, its structural and mechanistic properties suggest a broader therapeutic scope. As a derivative of Quercetin (B1663063), a flavonoid with known anti-inflammatory, antioxidant, and anti-cancer properties, this compound is a prime candidate for investigation in other disease contexts. nih.govtandfonline.com

One of the earliest studies on this compound demonstrated its ability to decrease morphological disorders of the connective tissue in animal models. This finding points towards potential applications in fibrotic diseases or other conditions characterized by connective tissue abnormalities.

Furthermore, the identified mechanism of TMPRSS2 inhibition has implications beyond viral entry. nih.gov TMPRSS2 is implicated in the progression of certain cancers, such as prostate cancer, suggesting that this compound could be explored as a potential anti-cancer agent. The development of targeted therapies against host factors like TMPRSS2 is a promising strategy in oncology. nih.gov

Future research should systematically explore the following therapeutic areas for this compound:

Oncology: Investigating the efficacy of this compound in various cancer models, particularly those where TMPRSS2 or other relevant pathways are dysregulated.

Inflammatory Disorders: Given the well-documented anti-inflammatory effects of Quercetin, it is plausible that this compound possesses similar or enhanced properties that could be beneficial in chronic inflammatory diseases.

Cardiovascular Diseases: Quercetin and its derivatives have been studied for their cardioprotective effects. nih.gov Investigating this compound in models of cardiac injury could reveal new therapeutic avenues. nih.gov

Neurodegenerative Diseases: The neuroprotective potential of flavonoids is an active area of research. Exploring this compound's ability to cross the blood-brain barrier and modulate neuroinflammatory or oxidative stress pathways could be a fruitful line of inquiry.

Development of Advanced In Vitro and Ex Vivo Models for Mechanistic Studies of this compound

To bridge the gap between in silico predictions and in vivo realities, the use of advanced in vitro and ex vivo models is paramount. Traditional two-dimensional (2D) cell cultures often fail to replicate the complex microenvironment of human tissues, which can lead to misleading results in drug efficacy and toxicity studies. researchgate.netfrontiersin.org

For a compound like this compound, which is a derivative of the plant flavonoid Quercetin, understanding its metabolism and interaction with human cells in a more physiologically relevant context is crucial. nih.gov The development and application of the following models will be instrumental:

3D Cell Culture Models: Spheroids and organoids, which are three-dimensional cell cultures that better mimic the structure and function of tissues, can provide more accurate insights into this compound's effects on cell viability, proliferation, and migration. researchgate.netfrontiersin.orgnih.govnih.gov Studies on other flavonoids have already demonstrated the value of 3D models in cancer research. nih.govnih.gov

Organ-on-a-Chip (OOC) Models: These microfluidic devices contain living cells in a continuously perfused microenvironment, simulating the functions of organs like the liver, gut, and lung. acs.orgnih.govmdpi.comthno.org For this compound, a "liver-on-a-chip" could be used to study its metabolism and potential hepatotoxicity, while a "gut-on-a-chip" could assess its absorption and bioavailability. acs.orgthno.org Multi-organ chips could even model the pharmacokinetic profile of this compound across different interconnected organ systems. thno.orgresearchgate.net

Ex Vivo Tissue Models: Utilizing fresh tissue samples, ex vivo models can be used to study the anti-inflammatory or other pharmacological effects of this compound in a setting that preserves the native cellular architecture and interactions. biomolther.org Studies on Quercetin have used ex vivo models to assess its anti-inflammatory activity in human blood. f1000research.com

These advanced models will be critical for validating the targets identified through computational methods and for elucidating the complex biological mechanisms of this compound before moving to more extensive in vivo studies.

Rational Design of Next-Generation this compound-Based Agents with Optimized Properties

The chemical structure of this compound, with its Quercetin backbone, offers a versatile scaffold for rational drug design. nih.gov The goal of such design efforts is to create next-generation derivatives with optimized properties, including enhanced potency, improved bioavailability, better selectivity, and a more favorable safety profile.

The low bioavailability of Quercetin itself is a known limitation, and while the benzyl (B1604629) groups of this compound alter its properties, further modifications could lead to superior drug candidates. nih.gov The process of rational design for this compound derivatives would involve:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the this compound molecule and assessing how these changes affect its biological activity. rsc.orgnih.govnih.govresearchgate.net This can involve altering the number and position of the benzyl groups or introducing other functional groups to enhance interactions with the target protein. rsc.orgnih.govnih.govresearchgate.net Computational docking and molecular dynamics can guide these modifications. tandfonline.combanglajol.info

Synthesis and Optimization: Developing efficient synthetic routes to produce novel this compound analogs. researchgate.netmdpi.com These synthetic efforts would be guided by the insights gained from SAR and computational studies to create compounds with the desired characteristics.

Targeted Delivery Systems: Encapsulating this compound or its derivatives in nanoparticle-based delivery systems to improve their solubility, stability, and targeted delivery to specific tissues or cells. dovepress.com Such approaches have been explored for Quercetin to enhance its anticancer efficacy. dovepress.com

By combining computational design with synthetic chemistry and advanced biological testing, it will be possible to develop a pipeline for creating next-generation this compound-based agents tailored for specific therapeutic applications.

Q & A

Q. What are the key structural features of Benzquercin that influence its bioactivity, and how can they guide experimental design?

this compound (C₂₁H₁₈O₁₂) is characterized by multiple aromatic rings, hydroxyl groups, and a glycosidic moiety, which contribute to its potential as a flavonoid-based therapeutic agent. Computational studies reveal that its planar structure and hydrogen-bonding capabilities enhance interactions with targets like TMPRSS2 . To validate bioactivity, researchers should:

Q. How can in silico methods be applied to study this compound’s mechanism of action in SARS-CoV-2 entry inhibition?

Molecular dynamics (MD) simulations and docking are critical for studying this compound’s inhibition of TMPRSS2, a protease facilitating viral entry. Methodological steps include:

- Docking : Use AutoDock Vina with a grid box centered on TMPRSS2’s catalytic triad (His296, Ser441) .

- MD Simulations : Run 100-ns simulations (e.g., Desmond) to assess binding stability, focusing on interaction fractions with residues like Lys342 and Gly439 .

- MM/GBSA Scoring : Calculate binding free energies to compare with positive controls (e.g., Camostat) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in silico predictions and experimental binding affinity data for this compound?

Contradictions often arise from force field limitations or solvation effects. To address this:

- Replicate Simulations : Use multiple force fields (e.g., CHARMM, AMBER) to verify consistency in binding poses .

- Experimental Validation : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure dissociation constants (Kd) .

- Error Analysis : Apply statistical techniques (e.g., bootstrapping) to quantify uncertainty in computational results .

Q. What strategies optimize this compound’s binding affinity in computational models, and how can these inform synthetic chemistry efforts?

Advanced optimization involves:

- Pharmacophore Modeling : Identify critical hydrogen-bond acceptors/donors using tools like Schrödinger’s Phase .

- Free Energy Perturbation (FEP) : Predict affinity changes for substituent modifications (e.g., replacing hydroxyl groups with methoxy) .

- Synthetic Prioritization : Focus on derivatives with predicted ΔG ≤ -70 kcal/mol (MM/GBSA threshold for strong binders) .

Q. How should researchers design experiments to validate this compound’s off-target effects in complex biological systems?

To assess specificity:

- Proteome-Wide Docking : Screen against human proteome databases (e.g., PDB, AlphaFold) to identify potential off-targets .

- CRISPR-Cas9 Knockout Models : Validate target engagement by comparing TMPRSS2-knockout vs. wild-type cellular responses .

- Multi-Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS) to map downstream pathways affected by this compound .

Methodological Best Practices

Q. What statistical and reproducibility standards should be applied to this compound studies?

- Data Transparency : Publish raw docking scores, MD trajectories, and synthetic protocols in repositories like Zenodo .

- Replication : Include positive controls (e.g., Camostat) in all assays to benchmark results .

- Ethical Reporting : Avoid selective data presentation; disclose all SAR data, including inactive analogs .

Q. How can conflicting results from different computational models be systematically analyzed?

- Ensemble Docking : Run simulations across multiple protein conformations (e.g., from NMR or cryo-EM structures) .

- Meta-Analysis : Use tools like RevMan to aggregate data from independent studies and identify consensus binding motifs .

Tables for Key Data

| Parameter | This compound | Camostat (Control) |

|---|---|---|

| Docking Score (kcal/mol) | -5.44 | -5.44 |

| MM/GBSA (kcal/mol) | -80.58 | -65.51 |

| Key Residues | Lys342, Gly439 | Ser436, Ser441 |

| Hydrophobic Interactions | 85% | 78% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products